molecular formula C16H17N3OS2 B5675802 N-(2-ethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine CAS No. 6519-79-5

N-(2-ethoxyphenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No. B5675802
CAS RN: 6519-79-5
M. Wt: 331.5 g/mol
InChI Key: MHGXEGCQMMJVMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of thiazole derivatives often involves condensation reactions, nucleophilic substitutions, or cycloadditions. For instance, N-substituted thiazole derivatives can be synthesized through reactions involving amino compounds and corresponding thioesters or thioureas under specific conditions to form thiazole rings (Pekcan & Heimgartner, 1988). These methods highlight the versatility in thiazole chemistry, offering potential pathways for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen. This structure influences the electronic, optical, and binding properties of the molecules. For example, studies on similar compounds emphasize the role of the thiazole ring in facilitating π-conjugation and enhancing molecular stability (Özdemir et al., 2009).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, reflecting their reactive nature. These reactions are pivotal for the modification of thiazole compounds, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties (Albreht et al., 2009).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity of thiazole derivatives vary significantly with substitutions on the thiazole ring. For instance, the introduction of alkyl or aryl groups can affect the solubility and melting points, which are crucial for determining the compound's applicability in various fields (Hayvalı et al., 2010).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the electronic nature of the substituents attached to the thiazole ring. These properties are essential for the compound's activity and interactions in chemical and biological systems (Li et al., 2009).

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-4-20-14-8-6-5-7-12(14)18-16-19-13(9-21-16)15-10(2)17-11(3)22-15/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGXEGCQMMJVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70983770
Record name N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

CAS RN

6519-79-5
Record name N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70983770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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